4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine
Description
WAY-323282 is a chemical compound with the molecular formula C₁₃H₂₀N₄O₂. It is known for its role as a CD40 function inhibitor, which makes it significant in various biological and medical research applications .
Properties
IUPAC Name |
4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11-10-12(16-2-6-18-7-3-16)15-13(14-11)17-4-8-19-9-5-17/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUMUPPMZRMFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286446 | |
| Record name | 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52026-44-5 | |
| Record name | MLS000736612 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of WAY-323282 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving pyridinecarboxylic acid and other reagents.
Functional Group Modifications: Various functional groups are introduced to the core structure to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
WAY-323282 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: WAY-323282 can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-323282 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: WAY-323282 is used in biological research to study its effects on cellular processes, particularly its role as a CD40 function inhibitor.
Medicine: The compound is investigated for its potential therapeutic applications, especially in diseases where CD40 signaling is implicated.
Industry: WAY-323282 may have applications in the development of new materials or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of WAY-323282 involves its interaction with the CD40 receptor. By inhibiting the function of CD40, WAY-323282 can modulate immune responses and other cellular processes. The molecular targets and pathways involved include the CD40-CD40L signaling pathway, which plays a crucial role in immune regulation.
Comparison with Similar Compounds
WAY-323282 can be compared with other CD40 function inhibitors, such as:
WAY-323281: Similar in structure but with slight modifications that affect its reactivity and potency.
WAY-323283: Another analog with different functional groups that may alter its biological activity.
The uniqueness of WAY-323282 lies in its specific structure, which provides a balance between potency and selectivity for the CD40 receptor.
Biological Activity
4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure
The compound features a pyrimidine core linked to two morpholine rings. This unique structure contributes to its biological activity, particularly in inhibiting certain enzymes and affecting cellular pathways.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent antiproliferative effects against various cancer cell lines.
- Case Study : A study evaluated a series of 6-hydrazinyl-2,4-bismorpholino pyrimidines for their antiproliferative activity against cancer cell lines such as H460 and MDA-MB-231. The most promising derivatives showed IC50 values in the nanomolar range, indicating strong efficacy compared to standard treatments .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | H460 | 0.07 |
| 5j | MDA-MB-231 | 0.05 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit lipoxygenase enzymes, which are involved in inflammatory processes and cancer progression.
- Research Findings : Inhibitory data from synthesized compounds indicated that this compound derivatives showed lower bonding energy and high potency as inhibitors of soybean lipoxygenase (15-LOX), with some compounds exhibiting Ki values in the nanomolar range .
| Compound | Bonding Energy (Kcal/mol) | Ki (nM) |
|---|---|---|
| 10e | -12.2 | 1.13 |
| 10j | -10.87 | 14.4 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound forms hydrogen bonds and other interactions with active sites of enzymes like lipoxygenases.
- Cellular Pathways : Its structural similarity to known inhibitors allows it to modulate pathways involved in cell proliferation and apoptosis.
Pharmacological Applications
Given its biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing anticancer agents.
- Anti-inflammatory Treatments : Targeting lipoxygenase pathways for conditions like asthma and arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
